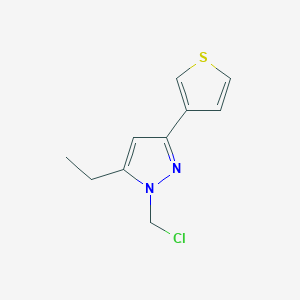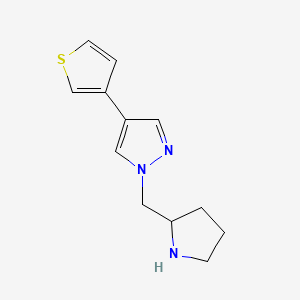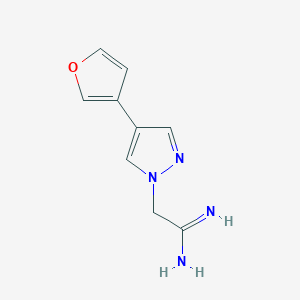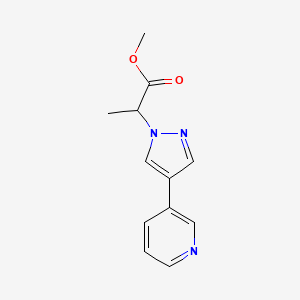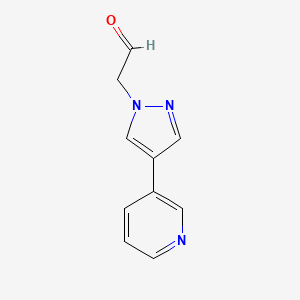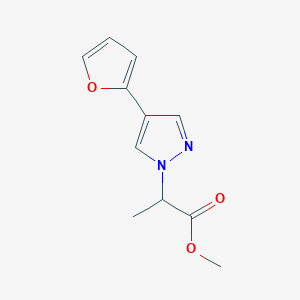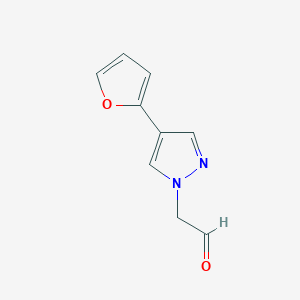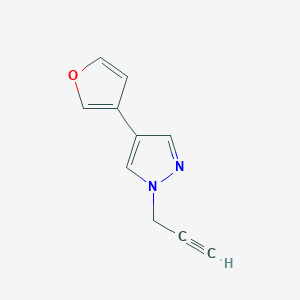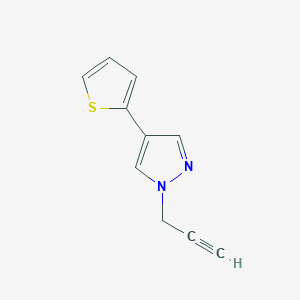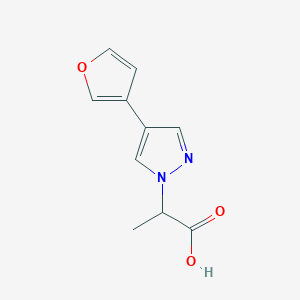
Acide 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
The compound “2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a propanoic acid group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. Propanoic acid is a carboxylic acid that consists of a three-carbon chain.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the propanoic acid group. The exact structure would depend on the positions of these groups in relation to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the propanoic acid group . The furan ring is aromatic and may undergo electrophilic substitution reactions. The pyrazole ring, containing two nitrogen atoms, is also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Applications antifongiques
Des composés similaires à l'“acide 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoïque” ont été trouvés pour inhiber la croissance de champignons de type levure tels que Candida albicans à certaines concentrations .
Méthodologie de synthèse
Une nouvelle méthode de synthèse pour les dérivés d'acide propanoïque contenant du furane implique une hydroarylation dans des conditions d'activation superelectrophile, qui pourrait être applicable à notre composé d'intérêt .
Activité anticancéreuse
Les composés à base de furane ont montré une activité anticancéreuse contre les cellules de carcinome hépatique humain. La présence de cycles de furane et de thiadiazole a été associée à des activités plus élevées, suggérant des applications anticancéreuses potentielles pour notre composé .
Transformation chimique
Les dérivés du furane ont été utilisés dans des transformations chimiques, telles que la conversion des glycals en diols de furane. Cela indique que notre composé pourrait être utilisé dans des procédés de synthèse chimique similaires .
Mécanisme D'action
Target of Action
It has been observed that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be potential targets for this compound.
Mode of Action
It is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The resulting compound may interact with its targets, leading to changes that result in its antimicrobial activity.
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives . These interactions often involve the formation of reactive electrophilic species, which can further participate in various biochemical transformations .
Cellular Effects
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing various cellular functions .
Molecular Mechanism
At the molecular level, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions often result in changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, which can impact its efficacy .
Dosage Effects in Animal Models
The effects of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy .
Transport and Distribution
Within cells and tissues, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, thereby influencing its overall activity .
Subcellular Localization
The subcellular localization of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its efficacy and role in various biochemical processes .
Propriétés
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSPMWVXBKSTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



